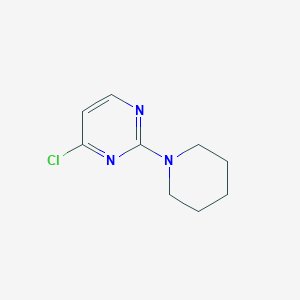

4-Chloro-2-(piperidin-1-yl)pyrimidine

Description

BenchChem offers high-quality 4-Chloro-2-(piperidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(piperidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNTXDDYVXGSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2-(piperidin-1-yl)pyrimidine

In the landscape of drug discovery and materials science, pyrimidine derivatives represent a cornerstone scaffold, pivotal to the development of novel therapeutic agents and functional materials. The biological activity and physical properties of these compounds are intrinsically linked to their precise three-dimensional architecture. Consequently, the unambiguous elucidation of their chemical structure is not merely a procedural step but the fundamental bedrock upon which all subsequent research is built. This guide provides a comprehensive, multi-technique approach to the structural verification of 4-Chloro-2-(piperidin-1-yl)pyrimidine, a representative 2,4-disubstituted pyrimidine. Our methodology is designed as a self-validating system, where orthogonal analytical techniques are synergistically employed to build an irrefutable structural hypothesis, moving from foundational molecular formula confirmation to the intricate details of atomic connectivity and spatial arrangement.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

The initial and most critical step in elucidating the structure of a newly synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. For 4-Chloro-2-(piperidin-1-yl)pyrimidine (C₉H₁₂ClN₃), the presence of a chlorine atom provides a highly characteristic isotopic signature that serves as an immediate validation point.

Causality of Method Selection:

Electron Spray Ionization (ESI) is selected as the ionization method due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺. This is crucial for obtaining a clear and accurate mass-to-charge ratio for the intact molecule.

Key Data Interpretation:

The mass spectrum will exhibit two major peaks for the molecular ion, separated by approximately 2 Da. This pattern is the hallmark of a monochlorinated compound, arising from the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes. The intensity ratio of the [M+H]⁺ peak to the [M+2+H]⁺ peak should be approximately 3:1, providing powerful evidence for the presence of a single chlorine atom.

| Predicted HRMS (ESI+) Data | Description |

| Calculated m/z for [C₉H₁₃³⁵ClN₃]⁺ | 198.0844 |

| Calculated m/z for [C₉H₁₃³⁷ClN₃]⁺ | 200.0815 |

| Expected Intensity Ratio | ~3:1 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

-

Instrument Setup: Calibrate a Q-TOF or Orbitrap mass spectrometer using a known standard immediately prior to analysis.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquisition Parameters:

-

Ionization Mode: Positive (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Mass Range: 50-500 m/z

-

Acquisition Mode: High resolution, centroid.

-

-

Data Analysis: Determine the accurate mass of the monoisotopic peak ([M+H]⁺) and the M+2 peak. Compare the measured masses and the isotopic ratio to the theoretical values for the proposed formula C₉H₁₂ClN₃.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule, confirming the successful incorporation of the pyrimidine and piperidine moieties and the presence of the carbon-chlorine bond.[1]

Causality of Method Selection:

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The expected vibrational modes will confirm the major structural components.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3050-3100 | C-H Stretch (Aromatic) | Confirms the presence of the pyrimidine ring protons. |

| ~2850-2950 | C-H Stretch (Aliphatic) | Corresponds to the C-H bonds of the piperidine ring.[2] |

| ~1550-1600 | C=N & C=C Stretch | Characteristic stretching vibrations of the pyrimidine ring.[3] |

| ~1400-1450 | CH₂ Scissoring | Aliphatic CH₂ groups in the piperidine ring. |

| ~1250-1350 | C-N Stretch | Aromatic and aliphatic C-N bond vibrations. |

| ~700-800 | C-Cl Stretch | Indicates the presence of the carbon-chlorine bond.[3] |

Experimental Protocol: FTIR-ATR Spectroscopy

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to achieve a high signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum. Identify and label the characteristic absorption peaks.

Definitive Connectivity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments provides an unambiguous assignment of every proton and carbon atom in the structure.[4]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 4-Chloro-2-(piperidin-1-yl)pyrimidine, we expect distinct signals for the pyrimidine ring protons and the three unique sets of protons on the piperidine ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for clear differentiation between the pyrimidyl and piperidinyl carbons.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, illustrative)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | Assignment Rationale |

| H-5 | ~6.60 | Doublet (d) | 1H | ~111.0 | Olefinic proton adjacent to a nitrogen and a chlorine-bearing carbon. |

| H-6 | ~8.25 | Doublet (d) | 1H | ~158.0 | Proton on a carbon between two electronegative nitrogen atoms. |

| H-2', H-6' | ~3.75 | Triplet (t) | 4H | ~45.0 | Piperidine protons alpha to the pyrimidine-attached nitrogen, deshielded. |

| H-3', H-5' | ~1.65 | Multiplet (m) | 4H | ~25.5 | Piperidine protons beta to the nitrogen. |

| H-4' | ~1.55 | Multiplet (m) | 2H | ~24.5 | Piperidine proton gamma to the nitrogen. |

| C-2 | - | - | - | ~162.0 | Carbon attached to three nitrogen atoms (two ring, one piperidine). |

| C-4 | - | - | - | ~161.5 | Carbon bearing the electronegative chlorine atom. |

| C-5 | - | - | - | ~111.0 (matches protonated C) | Pyrimidine carbon coupled to H-5. |

| C-6 | - | - | - | ~158.0 (matches protonated C) | Pyrimidine carbon coupled to H-6. |

Experimental Workflow and Data Correlation

The elucidation process is a logical progression, with each piece of data confirming the next.

Caption: Integrated workflow for structure elucidation.

2D NMR for Unambiguous Assignments

While 1D spectra provide the foundation, 2D NMR is essential for irrefutable proof of connectivity.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the pyrimidine protons H-5 and H-6. It would also show the coupling network within the piperidine ring (H-2'/H-6' coupling with H-3'/H-5', which in turn couple with H-4').

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond proton-carbon correlations. It definitively links each proton signal to the carbon it is attached to, confirming the assignments made in the table above (e.g., pairing the δ 6.60 proton signal with the δ 111.0 carbon signal).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a 30° pulse and a relaxation delay of 2 seconds. A larger number of scans (~1024 or more) will be required due to the low natural abundance of ¹³C.

-

2D NMR Acquisition: Run standard COSY and HSQC experiments using the spectrometer's predefined parameter sets, optimizing the spectral widths to cover all relevant signals.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal (0.00 ppm) and the ¹³C spectrum accordingly.

Absolute Confirmation: Single Crystal X-Ray Diffraction

While NMR provides the solution-state connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.[5]

Causality of Method Selection:

This technique is the gold standard for structure determination. Obtaining a high-quality crystal allows for the direct visualization of the electron density of the molecule, leaving no ambiguity about atomic arrangement. It will definitively confirm the substitution pattern on the pyrimidine ring and the chair conformation of the piperidine ring.

Expected Crystallographic Data (Illustrative)

| Parameter | Value | Interpretation |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |

| C(4)-Cl Bond Length | ~1.74 Å | Typical C(sp²)-Cl bond length. |

| C(2)-N(piperidine) Bond Length | ~1.35 Å | Shows partial double bond character due to resonance. |

| Piperidine Ring Conformation | Chair | Confirms the expected low-energy conformation of the ring. |

| Dihedral Angle (Pyrimidine-Piperidine) | ~40-50° | Describes the twist between the two ring systems.[6] |

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Crystal Mounting: Select a well-formed, defect-free crystal (approx. 0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters until the model converges with a low R-factor (<5%).

Integrated Analysis: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building a comprehensive and irrefutable structural assignment.

Caption: Logical corroboration of the proposed structure by orthogonal analytical data.

References

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-chloro-N-methylpiperidine. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

-

Scientific Reports. (2025). Elucidation of crystal growth, structural characterization, thermal properties, and molecular dynamics using NMR near phase transition temperature of [N(CH3)4]2CoCl4. Retrieved January 26, 2026, from [Link]

-

Prathebha, L., et al. (2014). Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2010). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Retrieved January 26, 2026, from [Link]

Sources

- 1. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 2. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloropiperidine | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-(piperidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a myriad of biologically active molecules, and the introduction of a piperidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. This document details a proposed synthetic pathway, rooted in the principles of nucleophilic aromatic substitution, and addresses the critical aspect of regioselectivity. Furthermore, a thorough characterization of the target molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) and key physical properties. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel pyrimidine derivatives and for professionals in the field of drug development.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of nucleic acids and is prevalent in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The functionalization of the pyrimidine ring through the introduction of various substituents is a key strategy in the design of novel therapeutic agents with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]

The piperidine moiety, a saturated six-membered heterocycle, is another common feature in many approved drugs. Its incorporation into a molecule can enhance solubility, improve metabolic stability, and provide a scaffold for further structural modifications to optimize binding to biological targets. The combination of a pyrimidine core with a piperidine substituent, as in 4-Chloro-2-(piperidin-1-yl)pyrimidine, presents a molecule with significant potential for biological activity and as a versatile intermediate for the synthesis of more complex drug candidates.

This guide will focus on the practical aspects of synthesizing and characterizing this specific compound, providing a scientifically grounded framework for its preparation and analysis.

Synthetic Strategy: Navigating the Challenge of Regioselectivity

The most direct and logical approach to the synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine is the nucleophilic aromatic substitution (SNAr) reaction of a suitable dichloropyrimidine precursor with piperidine. The commercially available 2,4-dichloropyrimidine is the ideal starting material for this purpose.

However, a critical consideration in this synthesis is the regioselectivity of the substitution. The pyrimidine ring in 2,4-dichloropyrimidine is activated towards nucleophilic attack at both the C2 and C4 positions. Generally, nucleophilic attack is favored at the C4 position due to the greater electron deficiency at this site. This preference can lead to the formation of the undesired isomer, 2-chloro-4-(piperidin-1-yl)pyrimidine, as the major product.

To achieve the desired C2 substitution, specific strategies must be employed. One approach involves a two-step synthesis where the more reactive C4 position is first blocked with a substituent that can be later removed. A more direct, albeit potentially lower-yielding, method involves carefully controlling the reaction conditions to favor C2 attack. It has been reported that the use of tertiary amine nucleophiles can favor C2 selectivity in the SNAr of 2,4-dichloropyrimidines.[3] While piperidine is a secondary amine, this observation suggests that the nature of the nucleophile and reaction conditions can influence the regiochemical outcome.

Proposed Synthetic Pathway

The proposed synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine involves the direct reaction of 2,4-dichloropyrimidine with piperidine, followed by careful separation of the resulting isomers.

Reaction Scheme:

Caption: Proposed synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine via nucleophilic aromatic substitution.

Detailed Experimental Protocol

Materials:

-

2,4-Dichloropyrimidine

-

Piperidine

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or DMF (10 mL/mmol of dichloropyrimidine) in a round-bottom flask, add piperidine (1.1 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product, which will likely be a mixture of the C2 and C4 substituted isomers, should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired 4-Chloro-2-(piperidin-1-yl)pyrimidine from the isomeric byproduct.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common protic solvent for SNAr reactions, while DMF is a polar aprotic solvent that can accelerate the reaction rate. The choice of solvent can influence the reaction time and yield.

-

Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the products. Potassium carbonate is a solid base that is easily filtered off, while triethylamine is a liquid organic base.

-

Temperature: The reaction may proceed at room temperature, but heating can significantly reduce the reaction time. The optimal temperature should be determined empirically.

-

Purification: Due to the potential formation of isomers, column chromatography is the most effective method for isolating the pure desired product. The difference in polarity between the two isomers should allow for their separation.

Characterization of 4-Chloro-2-(piperidin-1-yl)pyrimidine

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.67 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Melting Point | Not available; expected to be a low-melting solid or a high-boiling liquid |

Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrimidine ring and the piperidine moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | H-6 (pyrimidine) |

| ~6.5 - 6.7 | d | 1H | H-5 (pyrimidine) |

| ~3.6 - 3.8 | t | 4H | H-2', H-6' (piperidine, adjacent to N) |

| ~1.5 - 1.7 | m | 6H | H-3', H-4', H-5' (piperidine) |

Rationale for Predicted Shifts:

-

The pyrimidine protons (H-5 and H-6) are expected to be in the aromatic region, with H-6 being downfield due to the anisotropic effect of the adjacent nitrogen atom. They will appear as doublets due to coupling with each other.

-

The piperidine protons adjacent to the nitrogen (H-2' and H-6') will be deshielded and appear as a triplet.

-

The remaining piperidine protons (H-3', H-4', and H-5') will appear as a complex multiplet in the aliphatic region.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the pyrimidine and piperidine carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 - 164 | C-2 (pyrimidine) |

| ~160 - 162 | C-4 (pyrimidine) |

| ~157 - 159 | C-6 (pyrimidine) |

| ~108 - 110 | C-5 (pyrimidine) |

| ~45 - 47 | C-2', C-6' (piperidine) |

| ~25 - 27 | C-3', C-5' (piperidine) |

| ~24 - 26 | C-4' (piperidine) |

Rationale for Predicted Shifts:

-

The pyrimidine carbons are expected in the downfield region characteristic of aromatic and heteroaromatic rings. The carbons attached to nitrogen (C-2, C-4, C-6) will be the most downfield.

-

The piperidine carbons will appear in the aliphatic region.

3.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 197/199 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 162 | [M - Cl]⁺ |

| 113 | [M - piperidine]⁺ |

| 84 | [Piperidine - H]⁺ |

Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation pathway of 4-Chloro-2-(piperidin-1-yl)pyrimidine.

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2950 - 2850 | Strong | C-H stretching (aliphatic) |

| ~1600 - 1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1450 | Medium | CH₂ scissoring (piperidine) |

| ~1350 - 1250 | Strong | C-N stretching (aryl-N and alkyl-N) |

| ~800 - 750 | Strong | C-Cl stretching |

Rationale for Predicted Absorptions: The predicted IR absorptions are based on the typical frequency ranges for the functional groups present in the molecule.[4][5]

Applications in Drug Discovery and Development

While specific biological activities for 4-Chloro-2-(piperidin-1-yl)pyrimidine have not been extensively reported, the 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous drug discovery programs.[1][2] Derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of pharmacological activities, including:

-

Kinase Inhibition: Many kinase inhibitors used in cancer therapy feature a 2-aminopyrimidine core that mimics the adenine part of ATP, enabling them to bind to the ATP-binding site of kinases.

-

Antimicrobial Activity: The pyrimidine nucleus is present in several antibacterial and antifungal agents.

-

Central Nervous System (CNS) Activity: Certain substituted pyrimidines have shown activity as modulators of CNS targets.

Therefore, 4-Chloro-2-(piperidin-1-yl)pyrimidine serves as a valuable building block for the synthesis of libraries of compounds for high-throughput screening in various disease areas. The presence of the chlorine atom at the C4 position provides a reactive handle for further functionalization through cross-coupling reactions or additional nucleophilic substitutions, allowing for the rapid generation of diverse chemical entities.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 4-Chloro-2-(piperidin-1-yl)pyrimidine. While the synthesis presents a regioselectivity challenge, a systematic approach involving careful control of reaction conditions and robust purification methods can provide the desired product. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The established pharmacological relevance of the 2-aminopyrimidine scaffold underscores the potential of 4-Chloro-2-(piperidin-1-yl)pyrimidine as a valuable intermediate in the ongoing quest for novel and effective therapeutic agents.

References

-

Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8), 3481-3493.

- Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. (2013). Journal of Medicinal Chemistry, 56(18), 7493-7506.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.

- Okano, T., Takadate, A., & Matsumoto, H. (1968).

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(19), 4255-4258.

- Process for the preparation of chloropyrimidines. (1996).

- Infrared Spectroscopy Absorption Table. (2023). Chemistry LibreTexts.

- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (1975). Canadian Journal of Chemistry, 53(10), 1391-1398.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). Molecules, 26(16), 4976.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2010). Organic Letters, 12(18), 4124-4127.

- Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2019). Molecules, 24(18), 3330.

- Mass spectral fragmentation modes of pyrimidine derivatives. (2009). Oriental Journal of Chemistry, 25(2), 337-340.

- 2-Aminopyrimidine derivatives as anticancer drugs. (2023). Current Topics in Medicinal Chemistry, 23(1), 1-2.

- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3233.

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Results in Chemistry, 4, 100643.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011). Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.

-

Infrared spectroscopy correlation table. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

- 2-Aminopyridine – an unsung hero in drug discovery. (2019). RSC Medicinal Chemistry, 10(12), 1978-1988.

- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. (1996).

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). The Journal of Organic Chemistry, 87(15), 9659-9669.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015).

- FT-IR data of pyrimidine derivatives compounds. (2023).

- PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. (2022). WIPO.

- A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. (2006). Semantic Scholar.

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 26, 2026, from [Link]

- A mini review of pyrimidine and fused pyrimidine marketed drugs. (2018). Der Pharma Chemica, 10(5), 114-125.

- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2015).

- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2018). Organic Letters, 20(17), 5344-5348.

-

5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine. (n.d.). Veeprho. Retrieved January 26, 2026, from [Link]

- Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. (2008). Journal of Medicinal Chemistry, 51(19), 5897-5900.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Infrared Absorption Spectra of Fluoro- and Chloropyrimidine Derivatives / YAKUGAKU ZASSHI, 1968 [sci-hub.st]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-2-(piperidin-1-yl)pyrimidine

This technical guide provides a comprehensive analysis of the spectral data for 4-Chloro-2-(piperidin-1-yl)pyrimidine, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

4-Chloro-2-(piperidin-1-yl)pyrimidine is a disubstituted pyrimidine derivative featuring a chlorine atom at the C4 position and a piperidine ring attached at the C2 position. This unique substitution pattern imparts specific physicochemical properties that are of interest in the synthesis of novel bioactive compounds. Accurate structural elucidation through spectral analysis is paramount to ensure the identity and purity of this compound in any research or development endeavor. This guide will delve into the theoretical and practical aspects of its spectral characterization, providing predicted data based on established principles and data from analogous structures.

Molecular Structure and Isotopic Considerations

The molecular structure of 4-Chloro-2-(piperidin-1-yl)pyrimidine is foundational to understanding its spectral properties. The presence of chlorine is particularly noteworthy due to its isotopic distribution (35Cl and 37Cl), which will manifest as characteristic patterns in the mass spectrum.

Caption: Molecular structure of 4-Chloro-2-(piperidin-1-yl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy

The 1H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted 1H NMR Data (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-6 (pyrimidine) |

| ~6.50 | d | 1H | H-5 (pyrimidine) |

| ~3.80 | t | 4H | H-2', H-6' (piperidine) |

| ~1.65 | m | 6H | H-3', H-4', H-5' (piperidine) |

Interpretation and Rationale:

-

Pyrimidine Protons: The pyrimidine ring protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. H-6 is deshielded by the adjacent nitrogen atom and the electron-withdrawing chlorine at C4, thus resonating at a lower field (~8.10 ppm). H-5 will be at a higher field (~6.50 ppm).

-

Piperidine Protons: The piperidine protons will exhibit more complex signals. The four protons on the carbons adjacent to the nitrogen (H-2' and H-6') are expected to be deshielded and appear as a triplet around 3.80 ppm. The remaining six protons (H-3', H-4', and H-5') will resonate as a broad multiplet in the aliphatic region (~1.65 ppm).

13C NMR Spectroscopy

The 13C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted 13C NMR Data (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-2 (pyrimidine) |

| ~161.5 | C-4 (pyrimidine) |

| ~158.0 | C-6 (pyrimidine) |

| ~108.0 | C-5 (pyrimidine) |

| ~45.0 | C-2', C-6' (piperidine) |

| ~26.0 | C-4' (piperidine) |

| ~25.0 | C-3', C-5' (piperidine) |

Interpretation and Rationale:

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are significantly deshielded due to the electronegativity of the nitrogen atoms and the chlorine substituent. C-2, C-4, and C-6 will appear at the lowest fields. C-5 will be the most shielded of the pyrimidine carbons.

-

Piperidine Carbons: The carbons of the piperidine ring will resonate in the aliphatic region. The carbons adjacent to the nitrogen (C-2' and C-6') will be the most deshielded among the piperidine carbons. The remaining carbons (C-3', C-4', and C-5') will have similar chemical shifts.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]

-

Sample Preparation: Dissolve 5-10 mg of 4-Chloro-2-(piperidin-1-yl)pyrimidine in approximately 0.7 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

1H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

13C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data

| Frequency (cm-1) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Strong | C-H stretching (aliphatic) |

| 1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1450-1400 | Medium | C-H bending (aliphatic) |

| 1200-1000 | Strong | C-N stretching |

| 800-700 | Strong | C-Cl stretching |

Interpretation and Rationale:

The IR spectrum will be characterized by several key absorptions. The C-H stretching vibrations of the pyrimidine ring will appear above 3000 cm-1, while the aliphatic C-H stretches of the piperidine ring will be observed below 3000 cm-1. The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will be visible in the 1600-1550 cm-1 region.[2] A strong band corresponding to the C-N stretching of the piperidine group is expected around 1200-1000 cm-1. The presence of the chlorine atom will be indicated by a strong absorption in the fingerprint region, typically between 800 and 700 cm-1.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 211/213 | 100/33 | [M]+ / [M+2]+ |

| 196/198 | ~20 | [M-CH3]+ |

| 176 | ~40 | [M-Cl]+ |

| 84 | ~60 | [C5H10N]+ (piperidine fragment) |

Interpretation and Rationale:

The molecular ion peak ([M]+) is expected at m/z 211. Due to the presence of a chlorine atom, an isotopic peak ([M+2]+) at m/z 213 with an intensity of approximately one-third of the molecular ion peak will be observed. This 3:1 ratio is characteristic of compounds containing one chlorine atom.

Common fragmentation pathways for pyrimidines include the loss of substituents.[3] The loss of the chlorine atom would result in a fragment at m/z 176. Fragmentation of the piperidine ring is also expected, with a prominent peak at m/z 84 corresponding to the piperidinyl cation.

Caption: Proposed fragmentation pathway for 4-Chloro-2-(piperidin-1-yl)pyrimidine.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.

Conclusion

The comprehensive spectral analysis of 4-Chloro-2-(piperidin-1-yl)pyrimidine through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data and interpretations presented in this guide offer a robust framework for researchers to confidently identify and characterize this important chemical entity. The synergistic application of these analytical techniques is essential for ensuring the quality and integrity of this compound in its various applications within the pharmaceutical and chemical industries.

References

- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

-

PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N-methylpiperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Applied Science and Biotechnology Journal of Advanced Research. (n.d.).

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl3). Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

-

Canadian Science Publishing. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropiperidine. Retrieved from [Link]

- Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

Chemical Shifts. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR]. Retrieved from [Link]? cas=5270-49-5&type=13C%20NMR

Sources

4-Chloro-2-(piperidin-1-yl)pyrimidine: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. For drug development professionals, the pyrimidine scaffold is a "privileged structure," prized for its ability to engage with a wide array of biological targets through hydrogen bonding and bioisosteric interactions, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The versatility of the pyrimidine core, which allows for functionalization at multiple positions, has led to its incorporation into a vast number of approved drugs spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[1]

This guide focuses on a particularly valuable derivative: 4-Chloro-2-(piperidin-1-yl)pyrimidine . This building block offers a unique combination of a pre-installed, conformationally restricted amino group (the piperidine moiety) and a reactive handle (the 4-chloro substituent). This strategic arrangement allows for the rapid and efficient construction of diverse molecular libraries, making it an indispensable tool in modern drug discovery. We will delve into its synthesis, reactivity, and application, providing both theoretical understanding and practical, field-proven protocols.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical properties is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Source |

| CAS Number | 19952-63-3 | Inferred from supplier data |

| Molecular Formula | C₉H₁₂ClN₃ | Supplier Data |

| Molecular Weight | 197.67 g/mol | Supplier Data |

| Appearance | Off-white to light yellow crystalline powder | Supplier Data |

| Melting Point | 68-72 °C | Supplier Data |

| Boiling Point | >300 °C (predicted) | Supplier Data |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | General chemical knowledge |

Safety and Handling:

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

-

Irritation: Likely to cause skin and serious eye irritation. May cause respiratory irritation.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of the Core Scaffold: A Regioselective Approach

The synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine is most efficiently achieved through a regioselective nucleophilic aromatic substitution (SNAr) on the readily available and inexpensive starting material, 2,4-dichloropyrimidine. The key to this synthesis is controlling the regioselectivity of the substitution. The C4 position of 2,4-dichloropyrimidine is generally more activated towards nucleophilic attack than the C2 position. This is due to the greater electron-withdrawing effect of the adjacent nitrogen atom on the C4 position.

Detailed Experimental Protocol: Synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine

This protocol is based on established principles of nucleophilic aromatic substitution on dichloropyrimidines.

Materials:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Piperidine (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile or THF, add triethylamine or DIPEA (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add piperidine (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford 4-Chloro-2-(piperidin-1-yl)pyrimidine as a solid.

Causality Behind Experimental Choices:

-

Regioselectivity: The reaction is performed at a low temperature initially to favor the kinetically controlled, more reactive C4 position, thus maximizing the yield of the desired product.

-

Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to quench the HCl generated during the reaction, preventing the protonation of piperidine which would render it non-nucleophilic.

-

Solvent: Anhydrous polar aprotic solvents like acetonitrile or THF are chosen to ensure the solubility of the reactants and to avoid side reactions with water.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 4-Chloro-2-(piperidin-1-yl)pyrimidine stems from the reactivity of the C4-chloro group, which can be readily displaced by a variety of nucleophiles or engaged in transition-metal-catalyzed cross-coupling reactions.

Sources

- 1. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to the Discovery and Development of Novel Pyrimidine Derivatives

Introduction: The Enduring Legacy of a Privileged Scaffold

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a titan in the field of medicinal chemistry. Its fundamental role as a core component of nucleic acids (cytosine, thymine, and uracil) has positioned it as a "privileged scaffold" in drug discovery.[1][2][3] This inherent biological relevance allows pyrimidine derivatives to mimic endogenous molecules, effectively interacting with a wide array of biological targets with high affinity and specificity.[1][4] Consequently, pyrimidine-based drugs have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3][5][6][7][8] This guide provides a comprehensive technical overview for researchers and drug development professionals on the multifaceted process of discovering and developing novel pyrimidine derivatives, from initial concept to preclinical evaluation.

Chapter 1: The Strategic Blueprint for Pyrimidine Drug Discovery

The journey to a novel pyrimidine-based therapeutic is a meticulously planned expedition, beginning with the crucial first step of identifying and validating a biological target. This chapter outlines the strategic framework that guides the entire discovery pipeline.

Target Identification and Validation: The "Why" and "How"

The selection of a biological target is paramount to the success of any drug discovery program. For pyrimidine derivatives, their ability to act as ATP-mimetics makes protein kinases a particularly attractive target class.[9][10] The pyrazolo[3,4-d]pyrimidine core, for instance, is an isostere of the adenine ring of ATP, enabling it to effectively bind to the hinge region of kinase active sites.[9]

Key Considerations for Target Selection:

-

Disease Relevance: Unraveling the molecular underpinnings of a disease to pinpoint a target that, when modulated, is likely to produce a therapeutic effect.

-

"Druggability": Assessing whether the target protein has a binding site that can be effectively modulated by a small molecule like a pyrimidine derivative.

-

Assay Development: The feasibility of creating robust and scalable assays for high-throughput screening (HTS) to identify initial "hits."

Experimental Protocol: Target Validation using siRNA

A fundamental step in validating a potential target is to demonstrate that its inhibition or knockdown produces the desired cellular phenotype.

Step-by-Step Methodology:

-

Cell Culture: Plate the chosen cancer cell line (e.g., A549 lung carcinoma) in 6-well plates and culture to 50-60% confluency.

-

siRNA Transfection: Prepare a transfection mix containing a validated siRNA targeting the gene of interest and a suitable transfection reagent. Incubate with the cells for 24-48 hours.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to confirm the knockdown of the target protein.

-

Phenotypic Assay: Conduct a relevant phenotypic assay, such as a cell viability assay (e.g., MTT) or an apoptosis assay, to assess the effect of target knockdown.

-

Data Analysis: Compare the results from the target siRNA-treated cells with a non-targeting control siRNA to confirm that the observed phenotype is a direct result of target knockdown.

The Discovery Engine: High-Throughput and In Silico Screening

With a validated target in hand, the next phase involves screening large libraries of compounds to identify initial "hit" molecules that exhibit activity against the target. This is typically achieved through a combination of high-throughput screening (HTS) and in silico (computational) methods.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of thousands to millions of compounds.[11] For pyrimidine derivatives, pre-designed libraries focusing on this scaffold can significantly increase the chances of finding potent hits.[12][13]

Experimental Protocol: A Typical Kinase HTS Assay

This protocol outlines a common fluorescence-based assay for screening pyrimidine libraries against a target kinase.

Step-by-Step Methodology:

-

Assay Preparation: Prepare an assay buffer containing the purified kinase, a fluorescently labeled substrate peptide, and ATP.

-

Compound Plating: Use an automated liquid handler to dispense a small volume of each pyrimidine derivative from the library into individual wells of a 384-well plate.

-

Reaction Initiation: Add the kinase/substrate/ATP mixture to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes).

-

Signal Detection: Use a plate reader to measure the fluorescence signal, which is proportional to the kinase activity.

-

Hit Identification: Compounds that cause a significant reduction in the fluorescence signal are identified as potential inhibitors or "hits."

In Silico Screening:

Computational methods play a crucial role in modern drug discovery, allowing for the virtual screening of vast chemical libraries and the prioritization of compounds for experimental testing.[14][15]

Workflow for In Silico Screening of Pyrimidine Derivatives:

-

Target Structure Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

-

Virtual Library Generation: Create a virtual library of pyrimidine derivatives with diverse substitutions.

-

Molecular Docking: Use docking software to predict the binding mode and affinity of each pyrimidine derivative to the active site of the target protein.[16]

-

Pharmacokinetic Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds.[17][18]

-

Compound Selection: Select a subset of promising candidates with good predicted binding affinity and favorable ADMET properties for synthesis and experimental validation.

Chapter 2: The Art of Synthesis and Optimization

Once initial hits are identified, the process of lead optimization begins. This iterative cycle of chemical synthesis and biological testing aims to improve the potency, selectivity, and drug-like properties of the lead compounds.

Synthetic Strategies for Pyrimidine Scaffolds

A wide variety of synthetic methods are available for the construction of the pyrimidine ring, allowing for the introduction of diverse functional groups.[19][20][21] Classical methods like the Biginelli reaction and condensation of β-dicarbonyl compounds remain valuable, while modern techniques such as microwave-assisted synthesis and the use of nanocatalysts offer improved efficiency and sustainability.[19][22]

Example Synthetic Protocol: Biginelli Reaction

This protocol describes a classic one-pot synthesis of a dihydropyrimidine derivative.

Step-by-Step Methodology:

-

Reactant Mixture: In a round-bottom flask, combine an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea in ethanol.

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., HCl).

-

Reflux: Heat the mixture to reflux for several hours.

-

Work-up: Cool the reaction mixture, and the product will often precipitate. The crude product can be collected by filtration and purified by recrystallization.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization, systematically exploring how modifications to the chemical structure of a lead compound affect its biological activity.[3][23][24] The goal is to identify key structural features that contribute to potency and selectivity.

Key Principles of SAR for Pyrimidine Derivatives:

-

Substituent Effects: The position and nature of substituents on the pyrimidine ring can dramatically influence biological activity.[3]

-

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic properties without sacrificing potency.[6]

-

Conformational Analysis: Understanding the three-dimensional shape of the molecule and how it fits into the target's binding site is crucial for rational design.

Data Presentation: SAR Table for a Hypothetical Kinase Inhibitor Series

| Compound | R1 | R2 | IC50 (nM) |

| 1a | -H | -Ph | 500 |

| 1b | -Cl | -Ph | 250 |

| 1c | -CH3 | -Ph | 400 |

| 1d | -Cl | 4-F-Ph | 50 |

| 1e | -Cl | 3-Cl-Ph | 150 |

This table demonstrates how systematic modifications to the R1 and R2 positions of a pyrimidine scaffold can lead to a significant improvement in inhibitory potency (IC50).

Chapter 3: Preclinical Development: The Path to the Clinic

Before a promising pyrimidine derivative can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and pharmacokinetic profile.

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are critical for predicting how a drug candidate will behave in the body.

Key ADMET Parameters:

-

Absorption: How well the compound is absorbed into the bloodstream (e.g., oral bioavailability).

-

Distribution: Where the compound goes in the body and whether it reaches the target tissue.

-

Metabolism: How the compound is broken down by the body, which can affect its efficacy and potential for drug-drug interactions.

-

Excretion: How the compound is eliminated from the body.

-

Toxicity: Assessing the potential for adverse effects.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay assesses how quickly a compound is metabolized by liver enzymes.

Step-by-Step Methodology:

-

Incubation: Incubate the pyrimidine derivative with liver microsomes (which contain metabolic enzymes) and NADPH (a cofactor).

-

Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

-

Data Analysis: Calculate the half-life and intrinsic clearance of the compound.

In Vivo Efficacy Studies

The final step in preclinical development is to demonstrate the efficacy of the drug candidate in a relevant animal model of the disease.

Considerations for In Vivo Studies:

-

Model Selection: Choose an animal model that accurately recapitulates the human disease.

-

Dose-Response: Determine the optimal dose of the compound that produces a therapeutic effect without causing significant toxicity.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of the drug in the body with its biological effect.

Conclusion: The Future of Pyrimidine-Based Therapeutics

The pyrimidine scaffold continues to be a rich source of novel drug candidates.[5][6] Advances in synthetic chemistry, computational drug design, and our understanding of disease biology are paving the way for the development of the next generation of highly targeted and effective pyrimidine-based therapies. The principles and protocols outlined in this guide provide a robust framework for researchers to navigate the complex but rewarding path of pyrimidine drug discovery.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.

- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models.

- Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed.

- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019).

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. (2021).

- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PMC - NIH.

- Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. (2024).

- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. PubMed. (2023).

- Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC - NIH. (2023).

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI.

- Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. PubMed.

- Marketed pyrimidine scaffold containing drugs. ResearchGate.

- A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH.

- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. (2025).

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).

- High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific - UK.

- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. (2023).

- (PDF) Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. ResearchGate.

- Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed. (2023).

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023).

- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC - PubMed Central.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing.

- ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022).

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023).

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

- High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. NIH. (2014).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI.

- High-throughput screening of chemical compound libraries for the.... ResearchGate.

- In silico ADMET studies of pyrimidines. ResearchGate.

- Predicting ADMET Properties with RDKit. The Science of Predicting Drug Efficacy. (2025).

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjarr.com [wjarr.com]

- 9. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Page not available | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 18. researchgate.net [researchgate.net]

- 19. ijsat.org [ijsat.org]

- 20. growingscience.com [growingscience.com]

- 21. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 22. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-(piperidin-1-yl)pyrimidine

Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad utility stems from its tolerance of a wide range of functional groups and its applicability to various amine and aryl halide coupling partners, surmounting the limitations of classical methods like nucleophilic aromatic substitution (SNAr).[1]

This guide provides a detailed technical overview and a robust experimental protocol for a specific, yet illustrative, application: the Buchwald-Hartwig amination of 4-Chloro-2-(piperidin-1-yl)pyrimidine. This substrate is a valuable building block in medicinal chemistry, and the successful amination at the C4 position is a key step in the synthesis of diverse compound libraries for drug discovery. We will delve into the mechanistic underpinnings of the reaction, the rationale for the selection of specific reagents, and a step-by-step protocol designed for reproducibility and high yield.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][4] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

A generic catalytic cycle for the Buchwald-Hartwig amination is as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, 4-Chloro-2-(piperidin-1-yl)pyrimidine), forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5]

-

Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, typically displacing a weakly bound ligand.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the aminated product and regenerating the active Pd(0) catalyst.[2]

Experimental Design: A Rationale-Driven Approach

The successful amination of 4-Chloro-2-(piperidin-1-yl)pyrimidine hinges on the judicious selection of the catalyst system and reaction conditions. The electron-rich nature of the pyrimidine ring and the presence of the piperidinyl substituent influence the reactivity of the C4-chloro group.

Catalyst and Ligand Selection: The Key to Success

For the amination of less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the oxidative addition step and facilitate the reductive elimination. For this specific transformation, we recommend a third-generation (G3) palladacycle precatalyst, such as XPhos Pd G3 .

-

XPhos Pd G3: This precatalyst is air- and moisture-stable, simplifying reaction setup.[6] It readily forms the active monoligated Pd(0)-XPhos species in solution, which is highly effective for the amination of challenging chloro-heterocycles. The bulky XPhos ligand (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) creates a sterically hindered environment around the palladium center, which promotes the desired reductive elimination and prevents catalyst decomposition.[7] Alternative bulky biarylphosphine ligands like RuPhos and BrettPhos have also demonstrated broad utility in C-N cross-coupling reactions.[8][9]

Base and Solvent Considerations

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.[5][10] Alternatively, lithium bis(trimethylsilyl)amide (LiHMDS) can be employed, particularly for secondary aliphatic amines.[11]

-

Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle. Toluene or 1,4-dioxane are standard choices, offering good solubility for the reactants and catalyst system at the required reaction temperatures.[10]

Reaction Parameters: Temperature and Time

The amination of aryl chlorides typically requires elevated temperatures to overcome the activation barrier of the oxidative addition step. A reaction temperature in the range of 80-110 °C is generally effective. Reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.

Detailed Experimental Protocol

This protocol describes the Buchwald-Hartwig amination of 4-Chloro-2-(piperidin-1-yl)pyrimidine with a generic secondary amine (e.g., morpholine) as the coupling partner.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |

| 4-Chloro-2-(piperidin-1-yl)pyrimidine | 111972-79-9 | 197.67 | Commercially Available |

| Morpholine | 110-91-8 | 87.12 | Sigma-Aldrich |

| XPhos Pd G3 | 1445085-55-1 | 846.45 | Sigma-Aldrich |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Sigma-Aldrich |

| Anhydrous Toluene | 108-88-3 | 92.14 | Acros Organics |

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Syringes and needles for transfer of reagents

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-(piperidin-1-yl)pyrimidine (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) via syringe. Stir the resulting suspension for 5 minutes at room temperature. Then, add the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-(piperidin-1-yl)pyrimidine derivative.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, or presence of oxygen/moisture. | Ensure the use of a high-quality precatalyst and anhydrous, degassed solvent.[5] Increase the reaction temperature in 10 °C increments. Confirm that the inert atmosphere is maintained throughout the reaction. Increase catalyst loading to 3-5 mol%. |

| Formation of Side Products | Hydrodehalogenation (replacement of -Cl with -H) or competing SNAr reaction. | Hydrodehalogenation can be minimized by ensuring a strictly inert atmosphere. SNAr is less likely under these conditions for an unactivated chloride but can be suppressed by using a bulkier ligand and ensuring the base is not excessively strong for the substrate. |